Ethanone, 2-ethoxy-1-phenyl-
Overview
Description
“Ethanone, 2-ethoxy-1-phenyl-” is a chemical compound with the molecular formula C10H12O2 . It has a molecular weight of 164.2011 . The IUPAC Standard InChI for this compound is InChI=1S/C10H12O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .
Molecular Structure Analysis
The molecular structure of “Ethanone, 2-ethoxy-1-phenyl-” can be represented as a 2D Mol file or as a computed 3D SD file . These files provide a visual representation of the molecule’s structure, including the arrangement of atoms and the bonds between them .Physical And Chemical Properties Analysis
“Ethanone, 2-ethoxy-1-phenyl-” has a molecular weight of 164.204 g/mol . The CAS Registry Number for this compound is 14869-39-7 . More detailed physical and chemical properties were not found in the available resources .Scientific Research Applications
Anti-Inflammatory Activity
Ethanone, 2-ethoxy-1-phenyl- derivatives have been studied for their anti-inflammatory properties. Singh et al. (2020) investigated the structural chemistry and anti-inflammatory activity of phenyl dimer compounds including 1-(4-[2-(4-Acetyl-phenoxy)-ethoxy]-phenyl)-ethanone. They observed that these compounds exhibited significant anti-inflammatory activity in vivo on Wistar strain albino rats (Singh et al., 2020).
Synthesis of Biologically Active Compounds
Ethanone, 2-ethoxy-1-phenyl- is also used in the synthesis of biologically active compounds. Katade et al. (2008) described the synthesis of a pyrazole derivative using this compound, demonstrating its role in creating compounds with antimicrobial activity (Katade et al., 2008).
Photoremovable Protecting Group for Carboxylic Acids
The compound serves as a photoremovable protecting group for carboxylic acids. Atemnkeng et al. (2003) introduced 1-[2-(2-hydroxyalkyl)phenyl]ethanone as a new photoremovable protecting group, highlighting its utility in the synthesis and photorelease of protected acids (Atemnkeng et al., 2003).
Antimicrobial and Antiamoebic Activities
In addition to its use in synthesis, derivatives of Ethanone, 2-ethoxy-1-phenyl- have been evaluated for antimicrobial and antiamoebic activities. Zaidi et al. (2015) studied chalcones possessing N-substituted ethanamine, synthesized from 1-(4-(2-substituted ethoxy)phenyl)ethanones, and found significant activity against Entamoeba histolytica (Zaidi et al., 2015).
Optical and Thermal Properties
Shruthi et al. (2019) explored the synthesis, optical, and thermal properties of a novel heterocyclic compound involving Ethanone, 2-ethoxy-1-phenyl-, demonstrating its potential in material science applications (Shruthi et al., 2019).
Anti-Microbial Properties and Molecular Docking Studies
Ethanone, 2-ethoxy-1-phenyl- has also been investigated for its anti-microbial properties through molecular docking studies. Satya et al. (2022) conducted a study focusing on the binding efficacy of this compound with proteins in Staphylococcus aureus, demonstrating its potential in antimicrobial research (Satya et al., 2022).
properties
IUPAC Name |
2-ethoxy-1-phenylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-12-8-10(11)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMWDBHKRZTOMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60933461 | |
Record name | 2-Ethoxy-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-phenylethanone | |
CAS RN |
14869-39-7 | |
Record name | 2'-Ethoxyacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014869397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Ethoxy-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60933461 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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